molecular formula C15H21BrN2O2 B7075888 N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide

Cat. No.: B7075888
M. Wt: 341.24 g/mol
InChI Key: HMRBVNXTXNLXGR-UHFFFAOYSA-N
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Description

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide is a synthetic organic compound characterized by the presence of a bromoaniline moiety linked to an oxane ring through an ethyl chain

Properties

IUPAC Name

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-11-14(6-3-9-20-11)15(19)18-8-7-17-13-5-2-4-12(16)10-13/h2,4-5,10-11,14,17H,3,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRBVNXTXNLXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)NCCNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the meta position, forming 3-bromoaniline.

    Amidation: The 3-bromoaniline is then reacted with an appropriate carboxylic acid derivative to form the amide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Oxane Ring Formation: The final step involves the formation of the oxane ring through a cyclization reaction, which can be achieved using various cyclization agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromoaniline moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and oxane moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include nitroso or nitro derivatives.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoaniline moiety may facilitate binding to active sites, while the oxane ring can influence the compound’s overall conformation and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
  • N-[2-(4-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
  • N-[2-(3-chloroanilino)ethyl]-2-methyloxane-3-carboxamide

Uniqueness

N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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